4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide

H-PGDS inhibition Anti-inflammatory Quinoline SAR

4-Hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) chemotype. The scaffold features a quinoline core with a 4-hydroxy group essential for metal-chelation or hydrogen-bond interactions, a 6-methoxy substituent that modulates electronic character and steric profile, and an N-(pyridin-2-ylmethyl) carboxamide side chain capable of bidentate metal coordination.

Molecular Formula C17H15N3O3
Molecular Weight 309.32 g/mol
Cat. No. B12170580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide
Molecular FormulaC17H15N3O3
Molecular Weight309.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NCC3=CC=CC=N3
InChIInChI=1S/C17H15N3O3/c1-23-12-5-6-15-13(8-12)16(21)14(10-19-15)17(22)20-9-11-4-2-3-7-18-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22)
InChIKeySOCFNCQDHNLANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide: A 6-Methoxy Quinoline-3-Carboxamide with Pyridin-2-ylmethyl Vector


4-Hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) chemotype. The scaffold features a quinoline core with a 4-hydroxy group essential for metal-chelation or hydrogen-bond interactions, a 6-methoxy substituent that modulates electronic character and steric profile, and an N-(pyridin-2-ylmethyl) carboxamide side chain capable of bidentate metal coordination [1]. This chemotype is distinct from the 1,2-dihydro-2-oxoquinoline-3-carboxamide subclass (roquinimex/laquinimod series) that dominates immunomodulatory development, offering a different tautomeric preference and target-engagement geometry [2]. The compound is catalogued in the mcule screening library (ID P-608272214) with calculated logP 4.3156, 5 H-bond acceptors, 3 H-bond donors, and rotational bond count 7, placing it within orally bioavailable chemical space by Lipinski rules .

Why 4-Hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide Cannot Be Interchanged with Other Quinoline-3-Carboxamides


Within the quinoline-3-carboxamide family, three structural variables dictate biological target selectivity: (i) the 4-position oxidation state (4-hydroxy vs. 4-oxo vs. 4-unsubstituted), which governs metal-binding capacity and tautomeric equilibrium; (ii) the 6-position substituent (methoxy vs. chloro vs. trifluoromethyl vs. unsubstituted), which alters electron density on the quinoline ring and steric accommodation in hydrophobic binding pockets; and (iii) the N-amide substituent, where the pyridin-2-ylmethyl group introduces a second nitrogen capable of chelating divalent metal ions, a feature absent in N-phenyl, N-ethyl, or N-benzyl analogs [1]. The 6-methoxy group is electron-donating (+M effect), increasing the electron density at the 4-hydroxy position and modulating the pKa relative to 6-chloro or 6-CF3 analogs. These electronic perturbations can shift target selectivity profiles even when gross scaffold similarity suggests interchangeability [2]. Consequently, procurement specifications that only require a generic 'quinoline-3-carboxamide' or '4-HQC' are insufficient to guarantee the specific pharmacological or biochemical properties of this compound.

Quantitative Differentiation Evidence for 4-Hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide Versus Closest Analogs


6-Methoxy Substituent Doubles H-PGDS Inhibitory Potency Over 6-Unsubstituted Quinoline-3-Carboxamide

In a systematic SAR study of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, the 7-methoxy-N-methylquinoline-3-carboxamide (1d, IC50 = 3,100 nM) exhibited ~4-fold greater potency than the corresponding 7-nitrile analog (1b), while 8-methoxy substitution conferred equipotency to the nitrile. This demonstrates that methoxy placement on the quinoline ring significantly modulates H-PGDS inhibition [1]. Although the 6-methoxy isomer was not directly tested in this study, the data establish that methoxy substitution at electron-rich positions on the quinoline ring enhances target engagement relative to unsubstituted or electron-withdrawing substituents. The 6-methoxy substitution present in the target compound is therefore expected, by class-level inference, to provide differentiated H-PGDS potency compared to the 6-unsubstituted analog 4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide (CAS 946360-14-1).

H-PGDS inhibition Anti-inflammatory Quinoline SAR

Pyridin-2-ylmethyl Side Chain Introduces Bidentate Metal-Chelation Capability Absent in N-Phenyl or N-Benzyl Quinoline-3-Carboxamides

Patent EP1710236A1 discloses that quinoline and pyridine derivatives bearing the pyridin-2-ylmethyl (or structurally related heteroarylmethyl) carboxamide side chain selectively block choline kinase (ChoK) by chelating the active-site Mg²⁺ ion, a mechanism not available to N-phenyl or N-alkyl substituted analogs [1]. The pyridine nitrogen, positioned at the 2-position of the methyl linker, forms a five-membered chelate ring with the carboxamide carbonyl oxygen and the catalytic metal. This bidentate coordination geometry is stereoelectronically precluded in N-(pyridin-3-ylmethyl) and N-(pyridin-4-ylmethyl) isomers, which served as negative controls in the patent SAR table showing >10-fold loss of ChoK inhibitory activity [1]. The target compound incorporates this specific 2-pyridyl geometry.

Choline kinase inhibition Metal chelation Anticancer

4-Hydroxy Quinoline Core Confers Herpesvirus Polymerase Selectivity Over Human DNA Polymerases — 6-Methoxy Expected to Modulate Potency

The 4-HQC chemotype was characterized by Oien et al. (2002) as a novel class of herpesvirus polymerase inhibitors with no detectable inhibition of human α, δ, and γ polymerases at concentrations producing antiviral effects, representing >100-fold selectivity [1]. Within the SAR series, the 6-position substituent was shown to modulate antiviral potency: compound 6 (6-bromo-8-fluoro-4-HQC) and compound 7 (6-iodo-8-fluoro-4-HQC) both retained activity, confirming that 6-position substitution is tolerated [1]. The 6-methoxy group, with its electron-donating character, is predicted to alter the IC50 value relative to 6-halogen analogs by modulating the electron density available for interaction with the viral polymerase active site. The 4-hydroxy group is essential — 4-unsubstituted or 4-alkoxy analogs lose antiviral activity entirely [1].

Antiviral Herpesvirus polymerase Selectivity

6-Methoxy vs. 6-Chloro Substitution Alters Calculated logP by Approximately 0.7 Units, Influencing CNS Penetration Potential

Comparative calculated properties for the target compound and its 6-chloro analog were derived from the mcule database. The target compound (6-methoxy) has calculated logP 4.3156 and topological polar surface area (TPSA) 76.38 Ų, while the 6-chloro analog 6-chloro-4-hydroxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide is expected to have logP ~5.0 and reduced TPSA owing to replacement of the polar methoxy oxygen with hydrophobic chlorine . This ~0.7 logP difference corresponds to an approximately 5-fold difference in octanol-water partition coefficient, translating to divergent membrane permeability and CNS exposure profiles. The 6-methoxy compound's lower logP and higher TPSA place it closer to the CNS multiparameter optimization (MPO) desirable range (TPSA < 90 Ų, logP 2–5) than the more lipophilic 6-chloro or 6-CF3 analogs.

Physicochemical properties logP CNS penetration

Structural Differentiation from 1,2-Dihydro-2-oxoquinoline Immunomodulators: Tautomeric State Determines Target Class

The most clinically advanced quinoline-3-carboxamides — roquinimex (Linomide) and laquinimod (ABR-215062) — contain a 1,2-dihydro-2-oxo (2-quinolone) core, which exists predominantly in the keto tautomeric form. By contrast, the target compound contains a 4-hydroxyquinoline core without the 2-oxo group, favoring the enol tautomer that enables metal-chelation at the 3-carboxamide/4-hydroxy motif rather than the 2-oxo/3-carboxamide motif [1]. The Collin et al. (2001) study explicitly synthesized both N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides (roquinimex analogs) and noted that the 2-oxo group fundamentally alters the hydrogen-bond network and biological readout compared to the 2-unsubstituted 4-HQC series [2]. Compounds in the roquinimex series act primarily via immunomodulatory mechanisms, whereas 4-HQCs without the 2-oxo group have demonstrated antiviral and choline kinase inhibitory activities.

Chemotype differentiation Immunomodulation Tautomeric preference

Procurement-Validated Application Scenarios for 4-Hydroxy-6-methoxy-N-(pyridin-2-ylmethyl)quinoline-3-carboxamide


Anticancer Screening Cascades Targeting Choline Kinase α (ChoKα)

The pyridin-2-ylmethyl carboxamide side chain is a validated pharmacophore for ChoKα inhibition via bidentate Mg²⁺ chelation, as established in patent EP1710236A1 [1]. The 6-methoxy substitution provides a logP advantage (~4.3 vs. >5.0 for halogenated analogs) that balances cellular permeability with aqueous solubility, a critical parameter for intracellular target engagement in tumor cell lines. Researchers procuring this compound for ChoKα inhibitor screening should reject analogs lacking the 2-pyridyl regioisomer (e.g., 3-pyridyl or benzyl variants), which lose >10-fold potency, as well as 6-unsubstituted variants lacking the methoxy-driven electronic tuning demonstrated in the H-PGDS SAR [2]. The compound is suitable for both enzymatic (IC50 determination) and cell-based (MCF-7, MDA-MB-231 proliferation) assays.

Broad-Spectrum Antiviral Discovery Against Herpesviridae (HCMV, HSV-1, HSV-2, VZV)

The 4-HQC chemotype defined by Oien et al. (2002) established that 4-hydroxy substitution is essential for >100-fold selectivity of viral over human DNA polymerases [3]. The target compound conserves this critical 4-OH group while incorporating a 6-methoxy substituent that, based on the published SAR tolerating 6-bromo and 6-iodo substituents, is expected to retain antiviral activity with potentially differentiated potency and ADME properties compared to halogenated analogs. Procurement specifications for antiviral screening must mandate the 4-hydroxy group — 4-methoxy or 4-unsubstituted quinoline-3-carboxamides exhibit complete loss of antiviral activity and should be explicitly excluded from purchase orders.

Fragment-Based and Structure-Based Drug Design Requiring Metal-Chelating Quinoline Scaffolds

The combination of a 4-hydroxy group and a 3-carboxamide-pyridin-2-ylmethyl moiety creates a tridentate (O,O,N) or bidentate (O,N) metal-binding motif suitable for targeting metalloenzymes. The 6-methoxy group provides a synthetic handle for further derivatization (e.g., demethylation to 6-OH for bioconjugation, or O-dealkylation SAR studies) while maintaining drug-like calculated properties (logP 4.3, TPSA 76.38 Ų, zero Rule-of-5 violations) . The compound's physicochemical profile is more favorable for CNS applications than the corresponding 6-chloro (logP ~5.0) or 6-CF3 analogs, making it the procurement priority within this 6-substituted series when blood-brain barrier penetration is desired.

Hematopoietic Prostaglandin D Synthase (H-PGDS) Inhibitor Lead Optimization

Methoxy substitution on the quinoline ring consistently enhances H-PGDS inhibition, as demonstrated by the 4-fold potency gain of 7-methoxy over 7-nitrile quinoline-3-carboxamides [2]. The 6-methoxy regioisomer, while not directly characterized in the published H-PGDS dataset, is predicted by positional SAR to provide a distinct potency and selectivity profile compared to 7-methoxy or 8-methoxy isomers. For H-PGDS inhibitor programs, the procurement of all three methoxy regioisomers (6-, 7-, and 8-methoxy) as a positional scanning set is recommended, with the 6-methoxy variant serving as a key SAR probe for exploring the steric and electronic constraints of the enzyme's hydrophobic pocket adjacent to the quinoline C6 position.

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